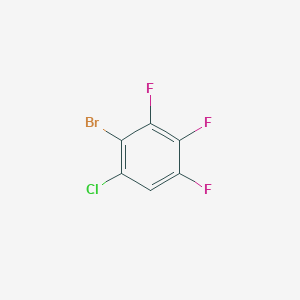![molecular formula C17H24N2O3S B2363976 (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide CAS No. 2380195-78-6](/img/structure/B2363976.png)
(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. It also contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom . The compound also has a thiane ring, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-rich nature of these rings could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nature of the furan and morpholine rings. These rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the morpholine ring could potentially make the compound more soluble in water .Scientific Research Applications
Antibacterial Activity
The compound (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide has been studied for its potential antibacterial properties. For instance, novel synthesized derivatives of similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial Properties
Research also highlights the antimicrobial potential of compounds with similar structural features. Synthesized compounds were screened for both antibacterial and antifungal activities, and some showed promising results (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Photophysical Properties
Studies on compounds structurally similar to (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide show interesting photophysical properties. The solvatochromic effects on absorption and fluorescence spectra of these compounds indicate potential applications in materials science (Kumari, Varghese, George, & Sudhakar, 2017).
Synthesis and Characterization
There has been significant research focused on the synthesis and characterization of related compounds. This includes studies on their molecular structure and bonding interactions, which are crucial for understanding their chemical properties and potential applications (Barakat, Soliman, Haukka, Al-Majid, Islam, Ali, & Shaik, 2020).
Antitumor Agents
Compounds with structural similarities have been investigated for their potential as antitumor agents. Research into derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which shares some structural features, revealed promising antitumor properties (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).
Future Directions
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-16(4-3-15-2-1-9-22-15)18-14-17(5-12-23-13-6-17)19-7-10-21-11-8-19/h1-4,9H,5-8,10-14H2,(H,18,20)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZXPTUKGBDHP-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C=CC2=CC=CO2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

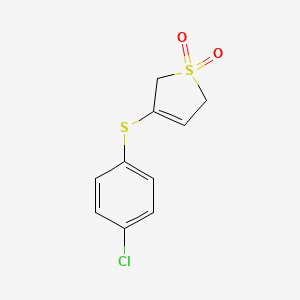
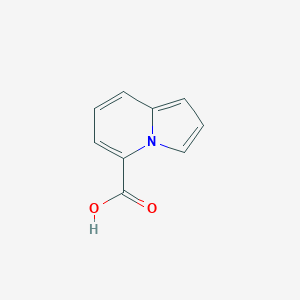
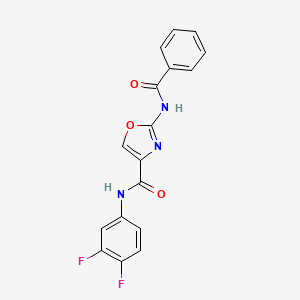
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)
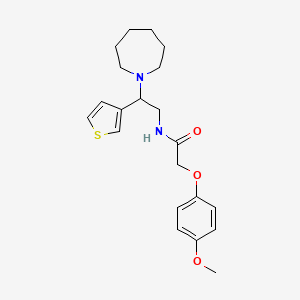
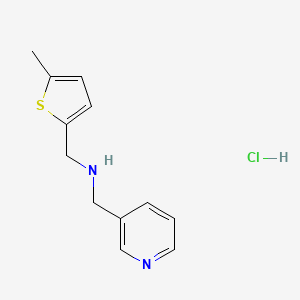
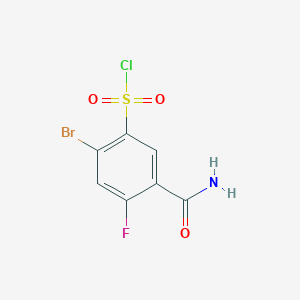
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
